molecular formula C13H27Cl2FN2 B1531791 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride CAS No. 2098110-85-9

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride

Cat. No. B1531791
CAS RN: 2098110-85-9
M. Wt: 301.3 g/mol
InChI Key: VLUPYKYXKZENSP-UHFFFAOYSA-N
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Description

1-(1-Fluoro-4-methylcyclohexyl)methylpiperidin-4-amine dihydrochloride, also known as FMCP, is an organic compound derived from the amino acid piperidine. This compound has been studied for its potential uses in scientific research and lab experiments, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized as a high-quality reference standard in pharmaceutical testing . It plays a crucial role in the development and quality control of pharmaceutical products by ensuring the consistency and accuracy of analytical methods used to assess the purity, potency, and safety of drugs.

Medicinal Chemistry

In medicinal chemistry, this chemical serves as a building block for the synthesis of potential therapeutic agents . Its structural features are valuable for creating new compounds with desired biological activities, such as receptor affinity or enzyme inhibition.

Pharmacology

The compound is involved in pharmacological research to study its effects on biological systems . It may be used to explore the pharmacodynamics and pharmacokinetics of new drugs, helping to understand how they interact with the body and their potential as treatments.

Biochemistry

In biochemistry, it’s used for studying enzyme-substrate interactions and other biochemical pathways . The compound can act as a substrate or inhibitor in enzymatic assays, aiding in the discovery of new enzymes or metabolic processes.

Organic Synthesis

As an intermediate in organic synthesis, this compound is employed in the preparation of more complex organic molecules . Its reactivity and functional groups make it a versatile precursor for various synthetic routes.

Analytical Chemistry

In analytical chemistry, it’s used as a standard for calibrating instruments and validating analytical methods . Its well-defined properties help in the accurate measurement of chemical substances in various samples.

Materials Science

This compound finds applications in materials science, particularly in the development of new materials with specific properties . It could be used to modify the surface chemistry of materials or incorporated into polymers to impart desired characteristics.

Chemical Research

It is a valuable reagent in chemical research for studying reaction mechanisms and developing new chemical syntheses . Researchers may use it to investigate its reactivity patterns and to design new chemical transformations.

properties

IUPAC Name

1-[(1-fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25FN2.2ClH/c1-11-2-6-13(14,7-3-11)10-16-8-4-12(15)5-9-16;;/h11-12H,2-10,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUPYKYXKZENSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN2CCC(CC2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
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1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
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1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
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1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 6
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.